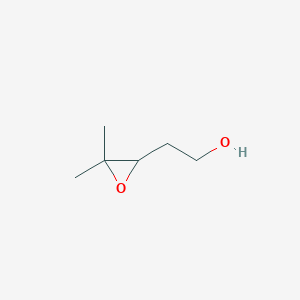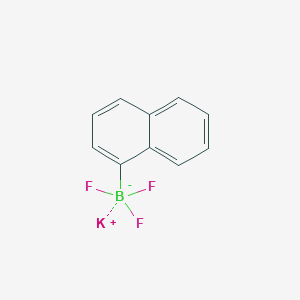
2-(3,3-Dimethyloxiran-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3-Dimethyloxiran-2-yl)ethanol, also known as DMOE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a chiral epoxide that can be synthesized through various methods, including the reaction of epichlorohydrin with 2,2-dimethyl-1,3-propanediol. DMOE has been extensively studied for its potential applications in the field of organic synthesis, as well as its biological properties.
Mecanismo De Acción
The mechanism of action of 2-(3,3-Dimethyloxiran-2-yl)ethanol is not fully understood. However, it is believed that this compound acts as a nucleophile and reacts with electrophiles to form covalent adducts. This reaction can occur with various electrophiles, including proteins, DNA, and RNA.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects and can protect against neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(3,3-Dimethyloxiran-2-yl)ethanol in lab experiments is its chiral nature, which makes it a useful building block for the synthesis of chiral compounds. Additionally, this compound is a relatively stable compound and can be stored for long periods without significant degradation. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cell types, and caution should be taken when handling this compound.
Direcciones Futuras
There are several future directions for the study of 2-(3,3-Dimethyloxiran-2-yl)ethanol. One potential direction is the development of new methods for the synthesis of this compound and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine. Finally, more research is needed to understand the potential toxic effects of this compound and to develop safer methods for handling this compound in the lab.
Métodos De Síntesis
The synthesis of 2-(3,3-Dimethyloxiran-2-yl)ethanol can be achieved through various methods, including the reaction of epichlorohydrin with 2,2-dimethyl-1,3-propanediol in the presence of a strong base such as sodium hydroxide. This reaction yields this compound as a colorless liquid with a boiling point of 109-110°C. Other methods of synthesis include the reaction of 2,2-dimethyl-1,3-propanediol with oxirane in the presence of a catalyst such as zinc chloride.
Aplicaciones Científicas De Investigación
2-(3,3-Dimethyloxiran-2-yl)ethanol has been extensively studied for its potential applications in the field of organic synthesis. It can be used as a chiral building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. This compound has also been used as a solvent for the resolution of racemic mixtures and as a reagent for the synthesis of chiral epoxides.
Propiedades
Número CAS |
162131-96-6 |
|---|---|
Fórmula molecular |
C6H12O2 |
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
2-(3,3-dimethyloxiran-2-yl)ethanol |
InChI |
InChI=1S/C6H12O2/c1-6(2)5(8-6)3-4-7/h5,7H,3-4H2,1-2H3 |
Clave InChI |
ZPGGKNZDYTVOTP-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)CCO)C |
SMILES canónico |
CC1(C(O1)CCO)C |
Sinónimos |
Oxiraneethanol, 3,3-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-Butyl-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B66906.png)






![1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol](/img/structure/B66927.png)



![3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B66933.png)